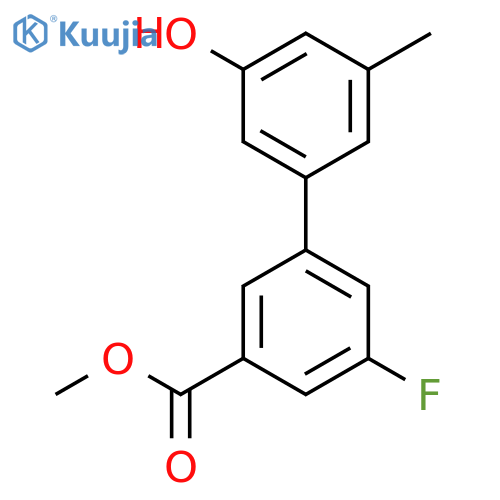Cas no 1261895-22-0 (5-(3-Fluoro-5-methoxycarbonylphenyl)-3-methylphenol)

1261895-22-0 structure
商品名:5-(3-Fluoro-5-methoxycarbonylphenyl)-3-methylphenol
CAS番号:1261895-22-0
MF:C15H13FO3
メガワット:260.260328054428
MDL:MFCD18313419
CID:2761862
PubChem ID:53219112
5-(3-Fluoro-5-methoxycarbonylphenyl)-3-methylphenol 化学的及び物理的性質
名前と識別子
-
- DTXSID50683988
- 1261895-22-0
- 5-(3-Fluoro-5-methoxycarbonylphenyl)-3-methylphenol, 95%
- MFCD18313419
- 5-(3-FLUORO-5-METHOXYCARBONYLPHENYL)-3-METHYLPHENOL
- Methyl 5-fluoro-3'-hydroxy-5'-methyl[1,1'-biphenyl]-3-carboxylate
- 5-(3-Fluoro-5-methoxycarbonylphenyl)-3-methylphenol
-
- MDL: MFCD18313419
- インチ: InChI=1S/C15H13FO3/c1-9-3-10(8-14(17)4-9)11-5-12(15(18)19-2)7-13(16)6-11/h3-8,17H,1-2H3
- InChIKey: BFVLORQIOHNTBB-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 260.08487243Da
- どういたいしつりょう: 260.08487243Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 3
- 複雑さ: 321
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.5Ų
- 疎水性パラメータ計算基準値(XlogP): 3.5
5-(3-Fluoro-5-methoxycarbonylphenyl)-3-methylphenol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB319432-5 g |
5-(3-Fluoro-5-methoxycarbonylphenyl)-3-methylphenol, 95%; . |
1261895-22-0 | 95% | 5g |
€1,159.00 | 2022-08-31 | |
| abcr | AB319432-5g |
5-(3-Fluoro-5-methoxycarbonylphenyl)-3-methylphenol, 95%; . |
1261895-22-0 | 95% | 5g |
€1159.00 | 2024-04-20 |
5-(3-Fluoro-5-methoxycarbonylphenyl)-3-methylphenol 関連文献
-
Maria Adobes-Vidal,Harriet Pearce,Patrick R. Unwin Phys. Chem. Chem. Phys., 2017,19, 17827-17833
-
Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645
-
4. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096
-
Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344
1261895-22-0 (5-(3-Fluoro-5-methoxycarbonylphenyl)-3-methylphenol) 関連製品
- 152840-81-8(Valine-1-13C (9CI))
- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)
- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)
- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)
- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)
- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)
- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)
- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)
- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1261895-22-0)

清らかである:99%
はかる:5g
価格 ($):687.0